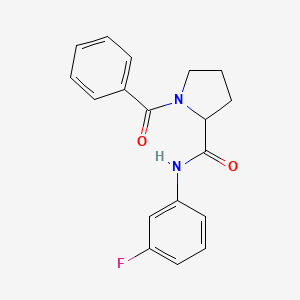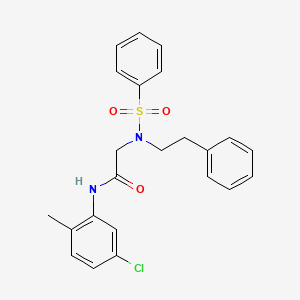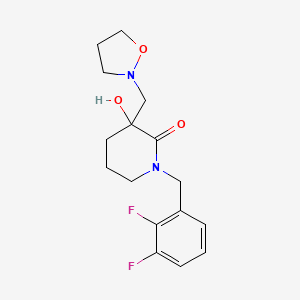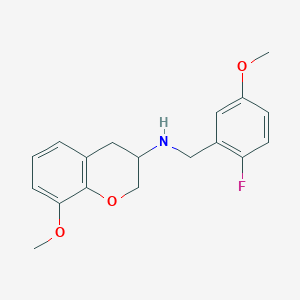
1-benzoyl-N-(3-fluorophenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(3-fluorophenyl)prolinamide, also known as BFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the group of proline derivatives and has been extensively studied for its potential as a therapeutic agent.
Mechanism of Action
1-benzoyl-N-(3-fluorophenyl)prolinamide works by inhibiting specific enzymes and proteins that are involved in the progression of diseases. For example, in cancer cells, 1-benzoyl-N-(3-fluorophenyl)prolinamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is responsible for the uncontrolled growth and division of cancer cells. In Alzheimer's disease, 1-benzoyl-N-(3-fluorophenyl)prolinamide inhibits the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-fluorophenyl)prolinamide has been shown to have various biochemical and physiological effects. For example, it can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzoyl-N-(3-fluorophenyl)prolinamide is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the function of specific enzymes and proteins in various disease models. However, one limitation of 1-benzoyl-N-(3-fluorophenyl)prolinamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for 1-benzoyl-N-(3-fluorophenyl)prolinamide research. One area of interest is the development of 1-benzoyl-N-(3-fluorophenyl)prolinamide derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-benzoyl-N-(3-fluorophenyl)prolinamide in combination with other drugs or therapies for synergistic effects. Additionally, 1-benzoyl-N-(3-fluorophenyl)prolinamide could be studied in the context of other diseases such as autoimmune disorders and infectious diseases.
Synthesis Methods
1-benzoyl-N-(3-fluorophenyl)prolinamide can be synthesized through a multistep process that involves the condensation of 3-fluorobenzaldehyde with proline, followed by the addition of benzoyl chloride. The resulting compound is then purified through recrystallization to obtain pure 1-benzoyl-N-(3-fluorophenyl)prolinamide.
Scientific Research Applications
1-benzoyl-N-(3-fluorophenyl)prolinamide has been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of immune responses.
properties
IUPAC Name |
1-benzoyl-N-(3-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-8-4-9-15(12-14)20-17(22)16-10-5-11-21(16)18(23)13-6-2-1-3-7-13/h1-4,6-9,12,16H,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTUDWYEXABKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5975988.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)

![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)